N-[1-(ADAMANTAN-1-YL)PROPYL]-2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ACETAMIDE
Overview
Description
N-[1-(ADAMANTAN-1-YL)PROPYL]-2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ACETAMIDE is a compound that combines the structural features of adamantane and imidazole Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while imidazole is a five-membered heterocyclic compound with significant biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(ADAMANTAN-1-YL)PROPYL]-2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ACETAMIDE typically involves the following steps:
Formation of the Adamantane Derivative: Adamantane is first functionalized to introduce a propyl group at the 1-position. This can be achieved through alkylation reactions using appropriate alkyl halides and catalysts.
Imidazole Derivative Preparation: The imidazole ring is synthesized separately, often starting from glyoxal and ammonia, followed by nitration to introduce the nitro group at the 5-position.
Coupling Reaction: The adamantane and imidazole derivatives are then coupled through an amide bond formation. .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(ADAMANTAN-1-YL)PROPYL]-2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, particularly at the 2-position.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Strong acids like HCl or bases like NaOH.
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted imidazole derivatives.
Hydrolysis: Formation of carboxylic acid and amine derivatives
Scientific Research Applications
N-[1-(ADAMANTAN-1-YL)PROPYL]-2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antiviral, antibacterial, and anticancer agent due to the biological activity of the imidazole ring.
Materials Science: The adamantane moiety imparts rigidity and stability, making it useful in the design of novel materials and polymers.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of N-[1-(ADAMANTAN-1-YL)PROPYL]-2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may inhibit key enzymes in metabolic pathways or interfere with DNA synthesis and repair mechanisms.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: Another nitroimidazole derivative with antibacterial and antiprotozoal activity.
Adamantane Derivatives: Compounds like amantadine and rimantadine, used as antiviral agents.
Uniqueness
N-[1-(ADAMANTAN-1-YL)PROPYL]-2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ACETAMIDE is unique due to the combination of the adamantane and imidazole moieties, providing a balance of stability and biological activity. This dual functionality makes it a versatile compound for various applications .
Properties
IUPAC Name |
N-[1-(1-adamantyl)propyl]-2-(2-methyl-5-nitroimidazol-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O3/c1-3-16(19-7-13-4-14(8-19)6-15(5-13)9-19)21-17(24)11-22-12(2)20-10-18(22)23(25)26/h10,13-16H,3-9,11H2,1-2H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOZHAKNBLANOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)NC(=O)CN4C(=NC=C4[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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